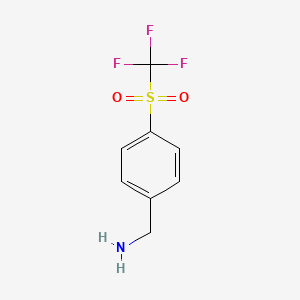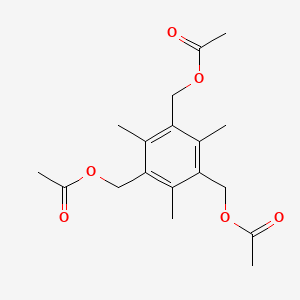
tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane
Descripción general
Descripción
tert-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is a chemical compound with the molecular formula C13H21ClOSi. It is a colorless to yellow liquid that is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane typically involves the reaction of 2-chloro-5-methylphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl(2-chloro-5-methylphenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Surface Modification: The compound is used to modify the surface properties of materials, making them more hydrophobic or altering their reactivity.
Biological Studies: It is used in the study of biological systems to understand the interactions between different molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane involves its interaction with various molecular targets. The phenoxy group can interact with different enzymes and proteins, altering their activity. The silane group can form covalent bonds with other molecules, leading to changes in their chemical properties .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane include:
- tert-Butyl(2-chlorophenoxy)dimethylsilane
- tert-Butyl(2-methylphenoxy)dimethylsilane
- tert-Butyl(2-chloro-5-methylphenoxy)trimethylsilane
What sets this compound apart is its unique combination of the tert-butyl, chloro, and phenoxy groups, which confer specific chemical properties and reactivity that are valuable in various applications .
Propiedades
IUPAC Name |
tert-butyl-(2-chloro-5-methylphenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClOSi/c1-10-7-8-11(14)12(9-10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBFVGPNLRCTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B6322031.png)






![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)




